(R)-4-Benzyl-2-(bromomethyl)morpholine

Catalog No.
S12748240
CAS No.
1359658-40-4
M.F
C12H16BrNO
M. Wt
270.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-Benzyl-2-(bromomethyl)morpholine

CAS Number

1359658-40-4

Product Name

(R)-4-Benzyl-2-(bromomethyl)morpholine

IUPAC Name

(2R)-4-benzyl-2-(bromomethyl)morpholine

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

InChI

InChI=1S/C12H16BrNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1

InChI Key

HYDNAFJDFGPLGH-LBPRGKRZSA-N

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CBr

Isomeric SMILES

C1CO[C@H](CN1CC2=CC=CC=C2)CBr

(R)-4-Benzyl-2-(bromomethyl)morpholine is a morpholine derivative characterized by the presence of a bromomethyl group at the second position and a benzyl group at the fourth position of the morpholine ring. Its molecular formula is C12H16BrNOC_{12}H_{16}BrNO, and it has a molecular weight of approximately 270.165 g/mol. This compound is notable for its potential applications in medicinal chemistry due to its structural properties that allow for various chemical modifications and interactions with biological systems .

Typical of halogenated compounds:

  • Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles can replace the bromine atom, leading to diverse derivatives.
  • Alkylation: The morpholine nitrogen can be alkylated, producing various N-alkyl derivatives that may exhibit different biological activities.
  • Ring Opening: Under certain conditions, the morpholine ring can open, allowing for further functionalization and synthesis of complex molecules.

These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

Preliminary studies suggest that (R)-4-Benzyl-2-(bromomethyl)morpholine may exhibit biological activities that are characteristic of morpholine derivatives, including:

  • Antimicrobial Properties: Morpholine derivatives are often investigated for their potential as antimicrobial agents.
  • Cytotoxicity: Some studies indicate that brominated compounds can have cytotoxic effects on certain cancer cell lines, making this compound a candidate for further investigation in cancer research.
  • Neuroactivity: Morpholines are known to interact with neurotransmitter systems; thus, this compound may have implications in neuropharmacology.

The synthesis of (R)-4-Benzyl-2-(bromomethyl)morpholine typically involves several steps:

  • Formation of Morpholine Derivative: The initial step often involves the reaction between morpholine and a suitable alkylating agent such as benzyl chloride in the presence of a base like potassium carbonate.
  • Bromination: The resulting benzylmorpholine can then be brominated at the second position using bromine or brominating agents under controlled conditions.
  • Purification: The product is purified through techniques such as column chromatography or recrystallization to obtain the desired compound in high purity .

(R)-4-Benzyl-2-(bromomethyl)morpholine has potential applications in various fields:

  • Pharmaceuticals: As a building block in the synthesis of biologically active compounds, particularly those targeting infectious diseases or cancers.
  • Chemical Research: Used as an intermediate for synthesizing more complex organic molecules.
  • Material Science: Potential use in developing new materials due to its unique structural properties.

Interaction studies of (R)-4-Benzyl-2-(bromomethyl)morpholine with biological targets are crucial for understanding its pharmacological profile. Initial docking studies suggest favorable interactions with various proteins involved in disease pathways:

  • Hydrogen Bonding: Possible interactions with amino acid residues through hydrogen bonds.
  • Cation-Pi Interactions: The benzyl group may engage in cation-pi interactions with positively charged residues, enhancing binding affinity to target proteins .

Further studies using techniques such as surface plasmon resonance or isothermal titration calorimetry could provide quantitative insights into these interactions.

Several compounds share structural similarities with (R)-4-Benzyl-2-(bromomethyl)morpholine. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-BromobenzylmorpholineBromine at position 4Lacks the additional bromomethyl group
4-MethylbenzylmorpholineMethyl instead of bromomethylDifferent electronic properties
2-BromobenzylmorpholineBromine at position 2Different reactivity due to position
4-BenzylmorpholineNo halogen substituentLess reactive compared to brominated version

The presence of both the benzyl and bromomethyl groups gives (R)-4-Benzyl-2-(bromomethyl)morpholine unique reactivity and potential biological activity not found in its analogs.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

269.04153 g/mol

Monoisotopic Mass

269.04153 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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